molecular formula C11H8F3NO B1454011 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one CAS No. 1094462-44-8

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one

Cat. No.: B1454011
CAS No.: 1094462-44-8
M. Wt: 227.18 g/mol
InChI Key: GWCXEQROPWOFAU-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one is a chemical compound with the CAS Number: 1094462-44-8 . It is used as a reactant for enantioselective synthesis of indoles via palladium-catalyzed kinetic asymmetrical alkylation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H7F4NO/c12-6-1-2-9-7 (3-6)8 (5-16-9)10 (17)4-11 (13,14)15/h1-3,5,16H,4H2 . The molecular weight of the compound is 245.18 .


Physical and Chemical Properties Analysis

The boiling point of a similar compound, 1,1,1-Trifluoro-3- (1-methyl-1H-indol-3-yl)-2-propanone, is predicted to be 312.2±37.0 °C and its density is predicted to be 1.26±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Scientific Research Applications

Synthesis and Modification of Indoles

The compound 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one is related to indoles, a class of compounds with significant importance in organic chemistry due to their presence in many biologically active molecules. Research on indole synthesis, including methods that might involve compounds like this compound, highlights the diverse strategies developed over the years for constructing the indole nucleus. These strategies encompass various reactions, including electrophilic aromatic substitution and cycloaddition, to synthesize indoles and their derivatives. Such methodologies are crucial for creating compounds with potential pharmaceutical applications and for understanding the chemistry underlying indole derivatives (Taber & Tirunahari, 2011).

Catalysis and Glycerol Hydrogenolysis

Research into the hydrogenolysis of glycerol to 1,3-propanediol, a process potentially related to the transformations of compounds like this compound, has identified platinum, iridium, and copper as promising catalysts. This study emphasizes the role of active acid and metallic phases in influencing the activity and selectivity towards the desired products, showcasing the potential of such catalytic systems in enhancing the competitiveness of chemical processes in the market (da Silva Ruy et al., 2020).

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid is a pivotal reagent in organic synthesis, often utilized in reactions involving electrophilic aromatic substitution and the formation of carbon-carbon and carbon-heteroatom bonds. Its application is likely relevant to the chemistry of this compound, demonstrating the versatility and efficiency of trifluoromethanesulfonic acid in promoting various organic transformations. This highlights the broader utility of fluoroalkyl groups in organic synthesis, including their role in enhancing the reactivity and stability of organic molecules (Kazakova & Vasilyev, 2017).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate and microbial degradation of polyfluoroalkyl substances, which could include derivatives similar to this compound, have been extensively studied. Understanding the biodegradation pathways and potential environmental impacts of such compounds is crucial, especially given their widespread use and persistence. Research in this area aims to evaluate the degradation potential and identify novel intermediates, contributing to our understanding of how these substances interact with and impact environmental systems (Liu & Avendaño, 2013).

Biochemical Analysis

Biochemical Properties

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group in this compound enhances its binding affinity and stability, making it a potent molecule in biochemical assays .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have shown antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to alterations in gene expression and cellular pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins with high affinity . This results in the modulation of various biochemical pathways, contributing to its observed biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy balance and biochemical homeostasis . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cell membranes and accumulate in target tissues . This property is essential for its therapeutic efficacy, as it ensures that the compound reaches its intended site of action.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)5-10(16)8-6-15-9-4-2-1-3-7(8)9/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCXEQROPWOFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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